![molecular formula C11H9NO6 B2403979 [(E)-3-甲氧基-3-氧代丙-1-烯基] 4-硝基苯甲酸酯 CAS No. 1104461-74-6](/img/structure/B2403979.png)

[(E)-3-甲氧基-3-氧代丙-1-烯基] 4-硝基苯甲酸酯

描述

“[(E)-3-methoxy-3-oxoprop-1-enyl] 4-nitrobenzoate” is a complex organic compound. It is related to methyl m-nitrobenzoate and ethyl 4-nitrobenzoate , which are esters of nitrobenzoic acid. These compounds are often used in laboratory settings and have various applications in chemical synthesis .

Synthesis Analysis

The synthesis of similar compounds, such as ethyl p-aminobenzoate (also known as benzocaine), involves the esterification of p-nitrobenzoic acid followed by nitro reduction . The ester produced in the first step is then subjected to a reduction process . This process involves pumping the ester through a catalyst cartridge in a continuous flow system . The reaction mixture is then cooled, and the precipitated solid is filtered .Molecular Structure Analysis

The molecular structure of related compounds like methyl m-nitrobenzoate and ethyl 4-nitrobenzoate has been analyzed . These compounds have a molecular formula of C8H7NO4 and a molecular weight around 181.1455 .Chemical Reactions Analysis

The nitration of methyl benzoate, a process related to the synthesis of “[(E)-3-methoxy-3-oxoprop-1-enyl] 4-nitrobenzoate”, involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . This reaction is regioselective and produces predominantly methyl 3-nitrobenzoate .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like methyl m-nitrobenzoate have been analyzed . These properties include triple point temperature, normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, critical density, and density as a function of temperature and pressure .科学研究应用

合成和化学反应

衍生物的简易合成:Havaldar 等人(2004 年)的一项研究展示了一种涉及甲氧基-5-硝基苯甲醛发生 Knoevenagel 反应的方法,从而合成各种衍生物。这展示了该化合物在化学合成中的用途 (Havaldar、Bhise 和 Burudkar,2004 年)。

来自海洋真菌的新型化合物:Xia 等人(2011 年)从海洋内生真菌中分离出了新型化合物,表明此类化合物在发现具有独特性质的新物质方面具有潜力 (Xia 等人,2011 年)。

溶剂分解研究:Jursic 等人(1986 年)研究了相关化合物的溶剂分解,深入了解了此类化合物中的反应机理和吸电子效应 (Jursic、Ladika 和 Sunko,1986 年)。

物理和化学性质

燃烧和蒸气压:Silva 等人(1999 年)对甲氧基-硝基苯甲酸的燃烧焓和蒸气压进行了详细的研究,这对于了解相关化合物的热力学性质至关重要 (Silva 等人,1999 年)。

光化学反应:Franzke 和 Wokaun(1992 年)探索了相关偶氮化合物的分解反应,深入了解了它们在光化学中的潜在应用 (Franzke 和 Wokaun,1992 年)。

在生物学和医学研究中的应用

抗菌和抗肿瘤活性:Xia 等人(2011 年)的一项研究还揭示了某些衍生物的中等抗菌和抗肿瘤活性,表明在医学和药物研究中具有潜在应用 (Xia 等人,2011 年)。

抗肝癌活性:Srivastava 等人(2017 年)合成了一种新型姜黄素酯并研究了其抗肝癌活性,突出了此类化合物在癌症研究中的潜力 (Srivastava 等人,2017 年)。

染料合成:Kitajima 等人(1970 年)展示了使用甲氧基-硝基苯甲酸衍生物合成染料,表明在染料工业中具有潜在应用 (Kitajima、Kadoya、Maeda 和 Oshima,1970 年)。

作用机制

Target of Action

The primary target of methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB plays a crucial role in the biosynthesis of menaquinone, an essential component of the electron transport chain in bacteria .

Mode of Action

Methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This compound is converted into the corresponding CoA adduct in bacterial cells, and this adduct binds to MenB with a high affinity .

Biochemical Pathways

The compound affects the menaquinone (MK) biosynthesis pathway . By inhibiting MenB, it disrupts the production of menaquinone, thereby affecting the electron transport chain and energy production in bacteria .

Pharmacokinetics

Its minimum inhibitory concentration (mic) values against drug-sensitive and -resistant strains of staphylococcus aureus are as low as 035–075 μg/mL , indicating a high potency.

Result of Action

The antibacterial activity of methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate results from a specific effect on MK biosynthesis . Treatment of methicillin-resistant S. aureus (MRSA) with this compound results in the small colony variant phenotype, thus phenocopying knockout of the menB gene .

Action Environment

Its activity can be complemented with exogenous MK or menadione

安全和危害

属性

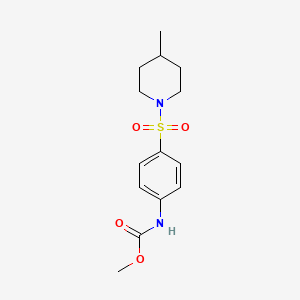

IUPAC Name |

[(E)-3-methoxy-3-oxoprop-1-enyl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-17-10(13)6-7-18-11(14)8-2-4-9(5-3-8)12(15)16/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMGFOZCJPSYBM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2403900.png)

![4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2403903.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403905.png)

![N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2403908.png)

![1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2403912.png)